N~1~-(3,4-dimethoxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that integrates a dimethoxyphenethyl group and a tetrahydro-cinnolinyl moiety, suggesting possible interactions with biological targets.
This compound falls under the category of acetamides and can be classified based on its structural components into:
The synthesis of N~1~-(3,4-dimethoxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide typically involves several steps:
The reaction conditions must be optimized for yield and purity, often involving temperature control and purification techniques such as recrystallization or chromatography .
The molecular structure of N~1~-(3,4-dimethoxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide can be represented using various notations:
CC(CC1)Cc2c1c(C(N(CC(NCCc(cc1)cc(OC)c1OC)=O)N=N1)=O)c1s2
InChI=1S/C22H26N4O4S/c1-31-19-7-5-15(12-20(19)32-2)9-10-25-23(29)24(30)26-18-13-16-4-3-11-27-21(28)8-6-17(14-18)22(16)27/h5,7,12-H...
The compound contains:
N~1~-(3,4-dimethoxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide can undergo several chemical reactions:
Each reaction type may require specific reagents and conditions to achieve desired transformations while maintaining structural integrity .
The mechanism of action for N~1~-(3,4-dimethoxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity can lead to modulation of biological pathways. Detailed studies are necessary to elucidate these interactions fully .
Key physical properties include:
Relevant chemical properties include:
N~1~-(3,4-dimethoxyphenethyl)-2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]acetamide has potential applications in various scientific fields:
This compound represents a promising candidate for further research in pharmacology and related fields due to its unique structural features and potential biological activities.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0